Ferroprotoporphyrin

Catalog No.
S581563
CAS No.
14875-96-8
M.F
C34H32FeN4O4
M. Wt
616.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ferroprotoporphyrin

CAS Number

14875-96-8

Product Name

Ferroprotoporphyrin

IUPAC Name

3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron;iron(2+)

Molecular Formula

C34H32FeN4O4

Molecular Weight

616.5 g/mol

InChI

InChI=1S/C34H34N4O4.Fe/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2

InChI Key

KABFMIBPWCXCRK-UHFFFAOYSA-L

SMILES

CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)O)CCC(=O)O.[Fe+2]

Synonyms

Ferroprotoporphyrin, Haem, Heme, Heme b, Protoheme, Protoheme IX

Canonical SMILES

[H+].[H+].CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C=C)C)C=C)C)C(=C3CCC(=O)[O-])C)CCC(=O)[O-].[Fe+2]

Isomeric SMILES

CC\1=C(/C/2=C/C3=C(C(=C([N-]3)/C=C\4/C(=C(/C(=C/C5=C(C(=C([N-]5)/C=C1\[N-]2)C=C)C)/[N-]4)C=C)C)C)CCC(=O)O)CCC(=O)O.[Fe+4]

Ferroprotoporphyrin, also known as heme b, is a metalloprotoporphyrin characterized by the coordination of iron to the four nitrogen atoms of the protoporphyrin IX structure. Its molecular formula is C34H32FeN4O4C_{34}H_{32}FeN_4O_4 and it has a molar mass of approximately 615.49 g/mol. This compound plays a crucial role in various biological processes, particularly in the transport and storage of oxygen in hemoglobin and myoglobin, making it essential for aerobic life forms. Ferroprotoporphyrin is notable for its ability to absorb specific wavelengths of light, contributing to the characteristic red color of blood .

The mechanism of action of ferroprotoporphyrin depends on the protein it interacts with. Here are some examples:

  • Hemoglobin and Myoglobin: The iron center reversibly binds to oxygen due to its affinity for the lone pair electrons on the oxygen molecule. The planar structure of the porphyrin ring allows for optimal interaction with oxygen.
  • Cytochromes: The iron center cycles between Fe²⁺ and Fe³⁺ states, accepting and donating electrons from other molecules involved in the electron transport chain.
  • Cytochrome P450 Enzymes: The iron center, along with other amino acid residues in the enzyme, activates oxygen molecules for various oxidation reactions, including xenobiotic detoxification.

Hematology and Blood Disorders

  • Iron Metabolism and Porphyrias: FePP is a crucial intermediate in the heme biosynthesis pathway, responsible for the production of red blood cells. Scientists study FePP to understand iron metabolism and diagnose porphyrias, a group of inherited disorders affecting heme production.
  • Anemia and Oxygen Binding: Researchers investigate how FePP interacts with iron and other molecules within red blood cells. This helps understand oxygen binding and transport, potentially leading to treatments for anemia and related conditions [].

Forensic Science

  • Blood Identification: FePP, along with other heme components, can be used to identify the presence of blood at crime scenes. This is because FePP is a relatively stable molecule and can persist in various environments even after blood degradation.

Photodynamic Therapy (PDT)

  • Cancer Treatment: FePP shows potential as a photosensitizer in PDT, a light-based therapy for treating cancer. When exposed to light, FePP generates reactive oxygen species that can damage cancer cells, offering a promising avenue for cancer research [].
  • Antimicrobial Applications: FePP is being explored for its ability to kill bacteria and other microorganisms through light activation. This research holds promise for developing new antimicrobial strategies [].

Material Science and Biosensors

  • Mimicking Heme-Containing Proteins: Scientists are investigating FePP as a building block for creating synthetic molecules that mimic the structure and function of heme-containing proteins. This could be utilized in various applications, like developing biosensors for detecting specific molecules.

  • Oxidation-Reduction Reactions: It can undergo oxidation to form methemoglobin when exposed to oxidizing agents such as hydrogen peroxide. This process involves the conversion of iron from the ferrous (Fe²⁺) to ferric (Fe³⁺) state, altering its oxygen-binding capacity .
  • Ligand Binding: Ferroprotoporphyrin can bind to various ligands, including carbon monoxide and oxygen. The kinetics of these interactions are critical for understanding its function in biological systems. For instance, the recombination kinetics with carbon monoxide have been studied extensively, revealing insights into its reactivity and stability .
  • Catalytic Activity: Ferroprotoporphyrin exhibits catalytic properties, facilitating reactions such as peroxidase activity where it can catalyze the reduction of hydrogen peroxide .

Ferroprotoporphyrin is integral to several biological functions:

  • Oxygen Transport: As a key component of hemoglobin and myoglobin, it enables the efficient transport and release of oxygen in tissues.
  • Electron Transfer: It participates in electron transfer processes within cells, contributing to metabolic pathways.
  • Enzyme Cofactor: Ferroprotoporphyrin serves as a cofactor for various enzymes involved in metabolic reactions, including those related to drug metabolism and detoxification .

The synthesis of ferroprotoporphyrin primarily involves the following steps:

  • Biosynthesis from Protoporphyrin IX: The enzyme ferrochelatase catalyzes the insertion of iron into protoporphyrin IX to form ferroprotoporphyrin. This process occurs in mitochondria and is crucial for heme biosynthesis .
  • Chemical Synthesis: Ferroprotoporphyrin can also be synthesized chemically through various methods that typically involve the reaction of protoporphyrin IX with ferrous salts under controlled conditions.
  • Extraction from Biological Sources: It can be isolated from biological materials such as red blood cells or liver tissues through extraction and purification techniques .

: It is used in treatments related to blood disorders and conditions requiring oxygen delivery enhancement.
  • Research: Its role as an enzyme cofactor makes it valuable in biochemical research, particularly in studies involving oxidative stress and metabolic pathways.
  • Photodynamic Therapy: Modified forms of ferroprotoporphyrin are explored for use in photodynamic therapy due to their ability to generate reactive oxygen species upon light activation .
  • Studies on ferroprotoporphyrin interactions focus on its binding affinities with various ligands and proteins. For example:

    • Binding with Oxygen and Carbon Monoxide: Research has demonstrated how ferroprotoporphyrin binds reversibly with oxygen while having a much stronger affinity for carbon monoxide, which can inhibit its function in oxygen transport .
    • Interactions with Other Biomolecules: Investigations into its interactions with other proteins reveal insights into its regulatory roles within cellular processes.

    Ferroprotoporphyrin shares structural similarities with several other porphyrins and metalloprotoporphyrins. Here’s a comparison highlighting its uniqueness:

    CompoundStructureUnique Features
    Heme AContains a formyl groupPresent in cytochrome c oxidase; involved in electron transport chain
    Heme CContains thioether linkagesFound in cytochromes; plays a role in electron transfer
    HematinOxidized form of heme bLess soluble than ferroprotoporphyrin; often used as a pigment
    Zinc ProtoporphyrinZinc instead of ironUsed in studies related to heme synthesis inhibition

    Ferroprotoporphyrin's unique feature lies in its ferrous iron center which allows it to effectively bind oxygen and participate actively in redox reactions, distinguishing it from other porphyrins that may have different metal centers or functional groups.

    Hydrogen Bond Acceptor Count

    8

    Hydrogen Bond Donor Count

    2

    Exact Mass

    616.177291 g/mol

    Monoisotopic Mass

    616.177291 g/mol

    Heavy Atom Count

    43

    UNII

    42VZT0U6YR

    Drug Indication

    Used in the management of porphyria attacks, particularly in acute intermittent porphyria.

    Other CAS

    14875-96-8

    Wikipedia

    Heme_B

    Use Classification

    Cosmetics -> Hair conditioning

    General Manufacturing Information

    Ferrate(2-), [7,12-diethenyl-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropanoato(4-)-.kappa.N21,.kappa.N22,.kappa.N23,.kappa.N24]-, hydrogen (1:2), (SP-4-2)-: INACTIVE

    Dates

    Modify: 2023-08-15

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